molecular formula C14H14O2 B11887698 4-(Naphthalen-2-yl)-1,3-dioxane CAS No. 654637-17-9

4-(Naphthalen-2-yl)-1,3-dioxane

Katalognummer: B11887698
CAS-Nummer: 654637-17-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: FXJASKHJYMZLII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Naphthalen-2-yl)-1,3-dioxane is an organic compound characterized by a naphthalene ring attached to a 1,3-dioxane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)-1,3-dioxane typically involves the reaction of 2-naphthol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the 1,3-dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Naphthalen-2-yl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2,3-diol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthalene-2,3-diol derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Naphthalen-2-yl)-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them valuable in drug discovery.

    Industry: The compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-(Naphthalen-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4-(Naphthalen-2-yl)-1,3-dioxane can be compared with other similar compounds, such as:

    Naphthalene-2,3-diol: This compound shares the naphthalene core but differs in the functional groups attached to it. Naphthalene-2,3-diol is primarily studied for its antioxidant properties.

    1,3-Dioxane derivatives: These compounds have the 1,3-dioxane ring but may have different substituents. They are used in various applications, including as solvents and intermediates in organic synthesis.

Eigenschaften

CAS-Nummer

654637-17-9

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

4-naphthalen-2-yl-1,3-dioxane

InChI

InChI=1S/C14H14O2/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-16-14/h1-6,9,14H,7-8,10H2

InChI-Schlüssel

FXJASKHJYMZLII-UHFFFAOYSA-N

Kanonische SMILES

C1COCOC1C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.